molecular formula C13H15N3O2S B5731240 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B5731240
M. Wt: 277.34 g/mol
InChI Key: FWBOXFLQINJBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds, which have been shown to possess various pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC), which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide reduces inflammation, inhibits tumor growth, and improves glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its low toxicity and high selectivity. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have low toxicity in animal models, and its selectivity for specific signaling pathways makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the potential synergistic effects of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide with other drugs or compounds, which could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans is an important area of future research, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with thiosemicarbazide to form 2-(phenylhydrazono)thiazolidin-4-one. The resulting compound is then reacted with paraformaldehyde to form 2-(phenoxymethyl)thiazolidin-4-one, which is further reacted with 2-bromobutanoyl chloride to form N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide.

Scientific Research Applications

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in the production of polymers and other materials due to its unique chemical properties.

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOXFLQINJBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

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